Dimethyl (2S)-2-fluorobutanedioate
Overview
Description
Dimethyl (2S)-2-fluorobutanedioate is an organic compound with the molecular formula C6H9FO4 It is a derivative of butanedioic acid, where one of the hydrogen atoms on the second carbon is replaced by a fluorine atom, and both carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2S)-2-fluorobutanedioate typically involves the esterification of (2S)-2-fluorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of (2S)-2-fluorobutanedioic acid and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2S)-2-fluorobutanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid using aqueous acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Hydrolysis: (2S)-2-fluorobutanedioic acid.
Reduction: (2S)-2-fluoro-1,4-butanediol.
Substitution: Compounds where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
Dimethyl (2S)-2-fluorobutanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting metabolic pathways involving fluorinated intermediates.
Biological Studies: It is used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and metabolic processes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl (2S)-2-fluorobutanedioate involves its interaction with various molecular targets, primarily through its ester and fluorine functionalities. The ester groups can undergo hydrolysis to release the active (2S)-2-fluorobutanedioic acid, which can then participate in metabolic pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Dimethyl butanedioate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Dimethyl (2S)-2-chlorobutanedioate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Dimethyl (2S)-2-bromobutanedioate:
Uniqueness: Dimethyl (2S)-2-fluorobutanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
dimethyl (2S)-2-fluorobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPHERWNIYQNN-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503834 | |
Record name | Dimethyl (2S)-2-fluorobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-47-9 | |
Record name | Dimethyl (2S)-2-fluorobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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